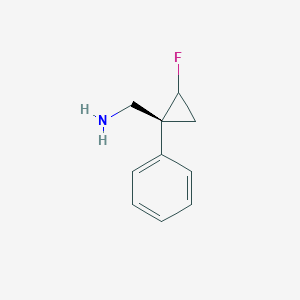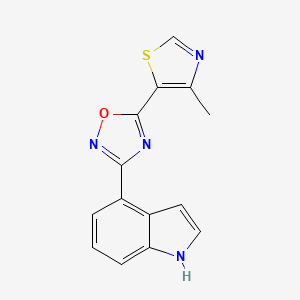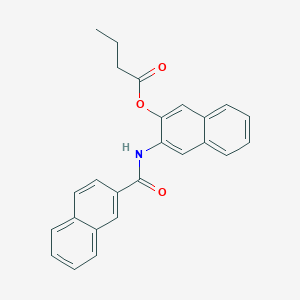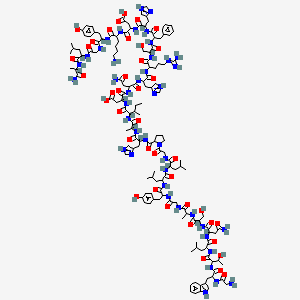
L-Leucine-d3(methyl-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine-d3(methyl-d3) is a stable isotope-labeled compound, specifically a deuterated form of L-Leucine. It is chemically known as (2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid. This compound is used extensively in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the methyl group. This isotopic labeling allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-d3(methyl-d3) typically involves the incorporation of deuterium into the L-Leucine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of L-Leucine-d3(methyl-d3) follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and high-yield deuterium incorporation. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
L-Leucine-d3(methyl-d3) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Leucine-d3(methyl-d3) can produce keto acids, while reduction can yield deuterated alcohols.
Scientific Research Applications
L-Leucine-d3(methyl-d3) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and utilization of leucine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of leucine-containing drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of L-Leucine-d3(methyl-d3) involves its incorporation into metabolic pathways where it acts similarly to non-deuterated L-Leucine. The presence of deuterium atoms, however, can alter the rate of certain biochemical reactions due to the kinetic isotope effect. This allows researchers to study the dynamics of metabolic processes and the role of leucine in protein synthesis and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Leucine: The non-deuterated form of L-Leucine.
L-Isoleucine-d3: Another deuterated amino acid with similar applications.
L-Valine-d3: A deuterated form of L-Valine, used in similar research contexts.
Uniqueness
L-Leucine-d3(methyl-d3) is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of deuterium atoms allows for more precise measurements and analyses in various scientific fields, making it a valuable tool for researchers.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
134.19 g/mol |
IUPAC Name |
2-amino-5,5,5-trideuterio-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3 |
InChI Key |
ROHFNLRQFUQHCH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)


![(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14795668.png)

![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)

![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)



![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)
![(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14795743.png)
